trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is an organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a chlorine atom and three carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclobutane derivative with trimethyl orthoformate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired tricarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl (2S,4R)-4-methylcyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-bromocyclobutane-1,1,2-tricarboxylate
- Trimethyl (2S,4R)-4-fluorocyclobutane-1,1,2-tricarboxylate
Uniqueness
Trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds with different substituents, such as methyl, bromine, or fluorine.
Eigenschaften
CAS-Nummer |
64374-68-1 |
---|---|
Molekularformel |
C10H13ClO6 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
trimethyl (2S,4R)-4-chlorocyclobutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H13ClO6/c1-15-7(12)5-4-6(11)10(5,8(13)16-2)9(14)17-3/h5-6H,4H2,1-3H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
UMRVUCXZEZTPBF-PHDIDXHHSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@H](C1(C(=O)OC)C(=O)OC)Cl |
Kanonische SMILES |
COC(=O)C1CC(C1(C(=O)OC)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.